
2-Phenylmorpholine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylmorpholine hydrobromide is a chemical compound with the molecular formula C10H14BrNO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is primarily used in research settings and has various applications in chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylmorpholine hydrobromide typically involves the reaction of phenylmorpholine with hydrobromic acid. One common method includes the use of phenylmorpholine and hydrobromic acid in a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
2-Phenylmorpholine hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to phenylmorpholine.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted phenylmorpholine derivatives .
科学的研究の応用
2-Phenylmorpholine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 2-Phenylmorpholine hydrobromide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting pathways involved in cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, altering their activity and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Phenmetrazine: A stimulant drug with a similar structure.
Phendimetrazine: Another stimulant with structural similarities.
Isophenmetrazine: A compound with similar pharmacological properties.
Uniqueness
2-Phenylmorpholine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity.
特性
分子式 |
C10H14BrNO |
|---|---|
分子量 |
244.13 g/mol |
IUPAC名 |
2-phenylmorpholine;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;/h1-5,10-11H,6-8H2;1H |
InChIキー |
FAWIGINBSZKAOF-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1)C2=CC=CC=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


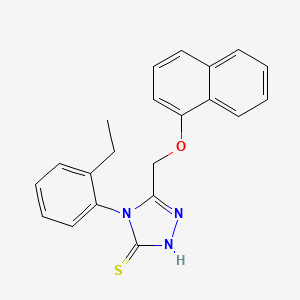

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
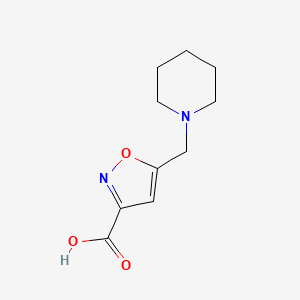
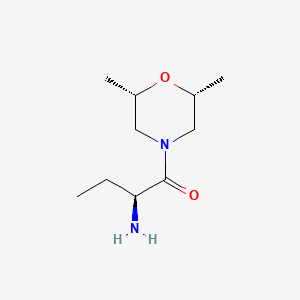
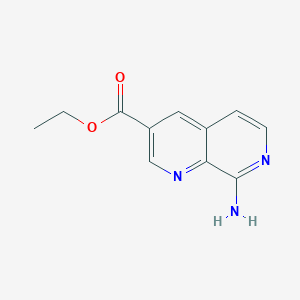
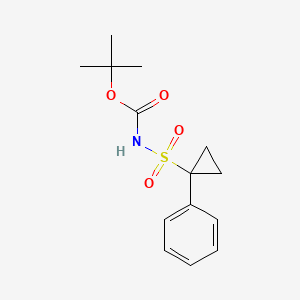
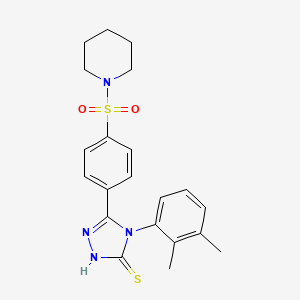
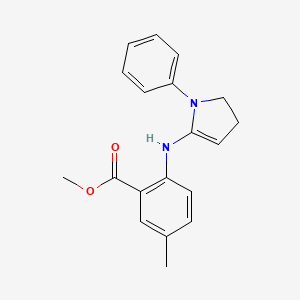
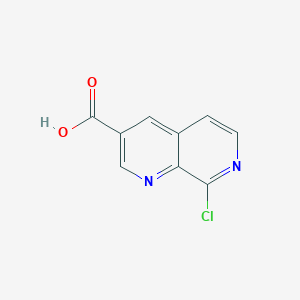
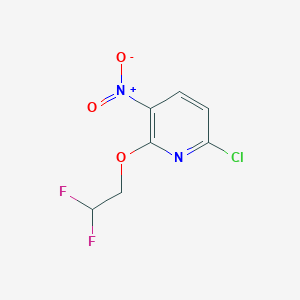
![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)

